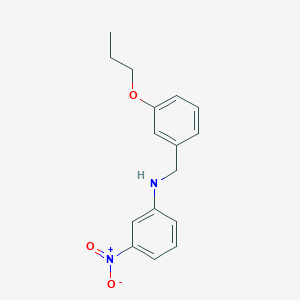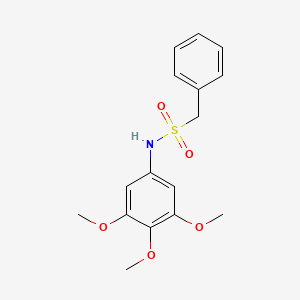
1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide
Übersicht
Beschreibung
1-Phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide, also known as PTM, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PTM is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation and cell division. 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has been shown to bind to the colchicine-binding site of tubulin, which is essential for microtubule formation. 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell division and metabolism. In addition, 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide in lab experiments is its high potency and selectivity towards cancer cells. 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has also been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has some limitations, including its poor solubility in water and its instability under certain conditions, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are many future directions for research on 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide. One direction is to study its potential use as a treatment for Alzheimer's disease, as 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has been shown to have neuroprotective effects. Another direction is to investigate the use of 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, further studies are needed to optimize the synthesis method of 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide and improve its stability and solubility for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has been used in scientific research for various applications. One of the most promising applications is its use as a potential anticancer agent. 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis. 1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide has also been studied for its potential use as an antifungal and antibacterial agent, as well as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-phenyl-N-(3,4,5-trimethoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-14-9-13(10-15(21-2)16(14)22-3)17-23(18,19)11-12-7-5-4-6-8-12/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPVZXPMRBIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



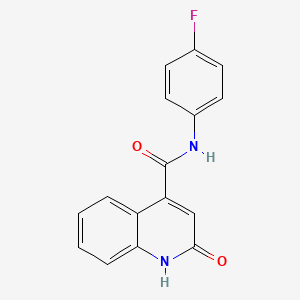

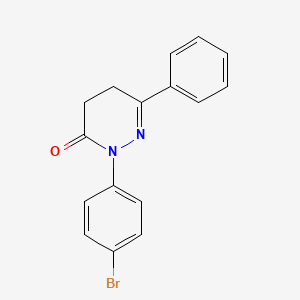
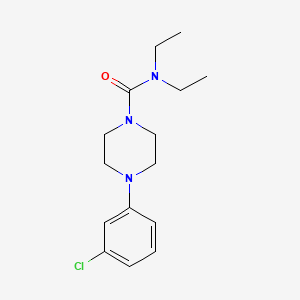
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391239.png)
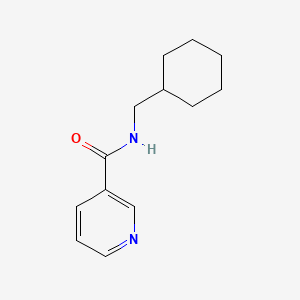
![(1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4391259.png)
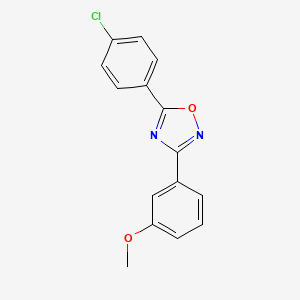
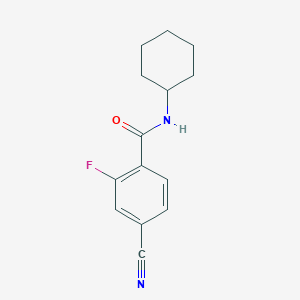
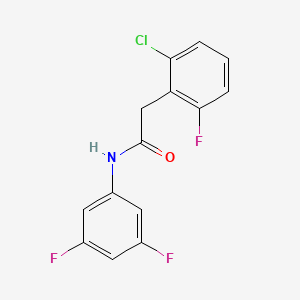
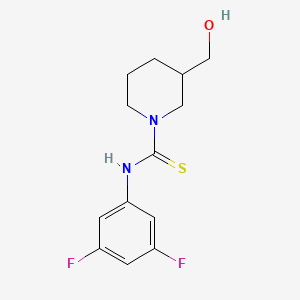
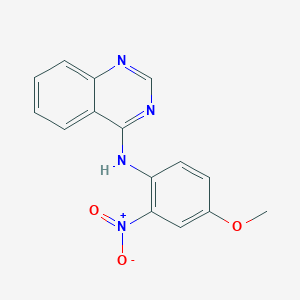
![2-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4391303.png)
